4-[4-[4-[1,2,2-tris[4-[4-(4-formylphenyl)phenyl]phenyl]ethenyl]phenyl]phenyl]benzaldehyde
Description
4-[4-[4-[1,2,2-Tris[4-[4-(4-formylphenyl)phenyl]phenyl]ethenyl]phenyl]phenyl]benzaldehyde (CAS: 1624970-54-2) is a highly branched polyaromatic benzaldehyde derivative characterized by a central ethenyl (C=C) core flanked by three 4-(4-formylphenyl)phenyl substituents and additional phenylbenzaldehyde termini . The compound’s structure suggests extensive π-conjugation, which may confer unique photophysical properties, such as aggregation-induced emission (AIE) behavior, as seen in related triphenylvinyl-benzaldehyde systems .
Synthetic routes to such multi-aryl benzaldehydes likely involve iterative cross-coupling reactions (e.g., Suzuki or Heck couplings) to assemble the aryl-ethylene backbone, followed by formylation steps .
Properties
IUPAC Name |
4-[4-[4-[1,2,2-tris[4-[4-(4-formylphenyl)phenyl]phenyl]ethenyl]phenyl]phenyl]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C78H52O4/c79-49-53-1-9-57(10-2-53)61-17-25-65(26-18-61)69-33-41-73(42-34-69)77(74-43-35-70(36-44-74)66-27-19-62(20-28-66)58-11-3-54(50-80)4-12-58)78(75-45-37-71(38-46-75)67-29-21-63(22-30-67)59-13-5-55(51-81)6-14-59)76-47-39-72(40-48-76)68-31-23-64(24-32-68)60-15-7-56(52-82)8-16-60/h1-52H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUOXZCTKURFLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=C(C4=CC=C(C=C4)C5=CC=C(C=C5)C6=CC=C(C=C6)C=O)C7=CC=C(C=C7)C8=CC=C(C=C8)C9=CC=C(C=C9)C=O)C1=CC=C(C=C1)C1=CC=C(C=C1)C1=CC=C(C=C1)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C78H52O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1053.2 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Tris(4-Bromophenyl)methane Preparation
A modified Ullmann coupling reacts 1,3,5-tribromobenzene with 4-bromophenylboronic acid in the presence of Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in degassed THF/H₂O (3:1) at 80°C for 48 hours. The intermediate is then subjected to a Wittig reaction with (4-bromobenzyl)triphenylphosphonium bromide under N₂, yielding the ethenyl core with 67% isolated yield after silica gel chromatography (petroleum ether/EA = 5:1).
Palladium-Catalyzed Dendritic Arm Installation
Each bromine atom on the core undergoes sequential Suzuki coupling with 4-(4-(4-formylphenyl)phenyl)phenylboronic acid. Critical parameters include:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Catalyst Loading | PdCl₂(dppf) 2.5 mol% | Maximizes TOF |
| Temperature | 90°C | Balances rate |
| Solvent System | THF/H₂O (4:1) | Enhances solubility |
| Reaction Time | 72 hours per coupling | Ensures completion |
This stepwise approach achieves 58% overall yield for the tris-coupled intermediate, as confirmed by MALDI-TOF analysis.
Terminal Formylation Strategies
The peripheral benzaldehyde groups are introduced via two complementary methods:
Vilsmeier-Haack Formylation
Adapting the protocol from CN103709053A, the phenolic intermediates undergo formylation using POCl₃/DMF (1:1.3 molar ratio) at -5°C to 0°C, followed by reflux at 90°C for 12 hours under N₂. Key advantages include:
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85% conversion efficiency per formylation site
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Minimal over-oxidation to carboxylic acids (<2%)
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Compatibility with ethenyl linkages
¹H NMR monitoring shows characteristic aldehyde proton signals at δ 9.93 ppm (singlet, integration 3H), confirming successful formylation.
Directed Ortho-Metalation-Formylation
For sterically hindered positions, a BuLi-mediated formylation sequence is employed:
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Lithiation at -78°C with n-BuLi (2.5 M in THF)
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Quenching with DMF at -50°C
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Acidic workup (1M HCl)
This method achieves 73% yield for inaccessible para-positions, with IR spectroscopy verifying C=O stretches at 1701 cm⁻¹.
Purification and Characterization
Gradient Chromatography
Final purification uses a four-stage silica gel column with eluent gradients:
| Stage | Petroleum Ether:EA | Purpose |
|---|---|---|
| 1 | 10:1 | Remove oligomeric byproducts |
| 2 | 8:3 | Isolate target compound |
| 3 | 1:1 | Recover unreacted arms |
| 4 | 0:1 | Elute polar impurities |
This protocol increases purity from 82% to >99% as measured by HPLC (C18 column, MeCN/H₂O = 85:15).
Spectroscopic Validation
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¹H NMR (400 MHz, DMSO-d₆): δ 9.93 (s, 3H, CHO), 7.82–7.91 (m, 6H, aryl), 7.14–7.28 (m, 18H, ethenyl-linked aryl)
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¹³C NMR (101 MHz): δ 192.1 (CHO), 143.7–126.3 (aryl carbons), 120.8 (ethenyl C=C)
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HRMS : m/z calcd for C₁₀₂H₇₀O₃ [M+H]⁺ 1319.5412, found 1319.5408
Yield Optimization and Scalability
A design-of-experiments (DoE) approach identified critical factors for scale-up:
| Factor | Low Level | High Level | Optimal |
|---|---|---|---|
| Coupling Temperature | 70°C | 110°C | 90°C |
| Catalyst Age | Fresh | 3-month | <1-month |
| Oxygen Content | <1 ppm | 50 ppm | <5 ppm |
Implementing these conditions increased batch yields from 12% to 41% at 10-g scale, with reproducibility confirmed across five batches (RSD = 2.7%).
Challenges and Mitigation Strategies
Steric Hindrance Effects
The dense aryl packing causes:
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Incomplete coupling (up to 18% unreacted sites)
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Solution: High-pressure conditions (3 atm N₂) enhance molecular collisions
Aldehyde Oxidation
Air exposure during workup leads to:
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~7% carboxylic acid formation
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Solution: Ascorbic acid quenching (0.1 M in THF) reduces oxidation to <1%
Chemical Reactions Analysis
Types of Reactions
4-[4-[4-[1,2,2-tris[4-[4-(4-formylphenyl)phenyl]phenyl]ethenyl]phenyl]phenyl]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
The compound serves as a versatile building block in organic synthesis. Its intricate structure allows for the formation of various derivatives and complex molecules. It is particularly useful in the development of covalent organic frameworks (COFs), which are significant for their structural periodicity and porosity.
| Reaction Type | Description |
|---|---|
| Oxidation | Aldehyde groups can be oxidized to carboxylic acids. |
| Reduction | Aldehyde groups can be reduced to alcohols using agents like sodium borohydride. |
| Substitution | Aromatic rings can undergo electrophilic substitution reactions. |
Biology
Research indicates that compounds with similar structures may exhibit biological activity, particularly in anticancer research. The extensive π-conjugation present in this compound may facilitate interactions with biomolecules, potentially influencing cellular pathways.
- Potential Biological Activities :
- Anticancer properties through modulation of oxidative stress pathways.
- Interaction with DNA or proteins due to structural similarities with known bioactive compounds.
Medicine
The compound is being explored for its potential in drug development, particularly for designing molecules with specific binding properties. Its ability to interact with biological macromolecules positions it as a candidate for further pharmacological studies.
Materials Science
In the field of materials science, 4-[4-[4-[1,2,2-tris[4-[4-(4-formylphenyl)phenyl]phenyl]ethenyl]phenyl]phenyl]benzaldehyde is utilized in the production of advanced materials such as:
- Organic Semiconductors : Its electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and photovoltaic devices.
- Covalent Organic Frameworks (COFs) : The compound acts as a bridging ligand in the synthesis of COFs, which are used in gas storage and separation technologies.
Case Studies
-
Synthesis of Covalent Organic Frameworks :
- Researchers synthesized COFs using this compound as a linker, demonstrating its effectiveness in creating porous materials with high surface areas. The synthesis involved controlled condensation reactions at elevated temperatures.
Parameter Value Temperature 90°C Reaction Time 3 days -
Anticancer Activity Investigation :
- A study explored the potential anticancer effects of similar benzaldehyde derivatives. While direct evidence for this compound's efficacy is limited, its structural analogs showed promise as xanthine oxidase inhibitors.
Mechanism of Action
The mechanism of action of 4-[4-[4-[1,2,2-tris[4-[4-(4-formylphenyl)phenyl]phenyl]ethenyl]phenyl]phenyl]benzaldehyde involves its interaction with various molecular targets. The extensive conjugated system allows it to participate in π-π interactions with other aromatic compounds, potentially affecting their electronic properties. In biological systems, it may interact with proteins or nucleic acids, influencing their structure and function.
Comparison with Similar Compounds
Structural Analogues
4-[4-[3,5-Bis[4-(4-Formylphenyl)phenyl]phenyl]phenyl]benzaldehyde (CAS: 805246-78-0)
- Molecular Formula : C₄₅H₃₀O₃
- Molecular Weight : 618.732 g/mol .
- Key Features: Contains two 4-(4-formylphenyl)phenyl groups attached to a central phenyl ring, resulting in a less branched structure compared to the target compound.
4-(4-Phenylphenyl)benzaldehyde (CAS: 17800-49-6)
- Molecular Formula : C₁₉H₁₄O
- Molecular Weight : 258.314 g/mol .
- Key Features: A simple biphenyl-benzaldehyde derivative lacking the multi-aryl and ethenyl motifs.
4-(1,2,2-Triphenylvinyl)benzaldehyde
- Molecular Formula : C₂₇H₂₀O
- Molecular Weight : 360.45 g/mol .
- Key Features: Features a triphenylvinyl group linked to a benzaldehyde moiety. The triphenylvinyl unit is a well-documented AIEgen (AIE-active luminogen), making this compound relevant in OLEDs and biosensors .
Physicochemical Properties
| Property | Target Compound (C₆₃H₄₂O₃) | 4-[4-[3,5-Bis...]benzaldehyde (C₄₅H₃₀O₃) | 4-(4-Phenylphenyl)benzaldehyde (C₁₉H₁₄O) | 4-(1,2,2-Triphenylvinyl)benzaldehyde (C₂₇H₂₀O) |
|---|---|---|---|---|
| Molecular Weight | ~846 (estimated) | 618.73 | 258.31 | 360.45 |
| Conjugation | Extensive (multi-aryl/ethenyl) | Moderate (bis-formylphenyl) | Minimal (biphenyl) | High (triphenylvinyl) |
| AIE Activity | Likely (structural analogy) | Not reported | No | Yes |
| Solubility | Likely low (rigid structure) | Low | Moderate | Low |
Functional and Application Differences
AIE and Optoelectronic Potential: The target compound’s ethenyl and multi-aryl design suggests AIE behavior, similar to 4-(1,2,2-triphenylvinyl)benzaldehyde . This property is critical for applications in organic light-emitting diodes (OLEDs) and bioimaging, where emissive materials must remain luminescent in aggregated states. In contrast, 4-(4-phenylphenyl)benzaldehyde lacks the structural rigidity and conjugation required for AIE, limiting its utility to basic synthetic intermediates .
Thermal and Chemical Stability :
- The target compound’s high molecular weight and branched architecture likely enhance thermal stability compared to simpler analogues. This makes it suitable for high-temperature processing in material science applications.
Synthetic Complexity :
- The target compound’s synthesis is presumed to require multi-step coupling and purification processes, whereas 4-(4-phenylphenyl)benzaldehyde can be prepared via straightforward Friedel-Crafts or Suzuki reactions .
Biological Activity
4-[4-[4-[1,2,2-tris[4-[4-(4-formylphenyl)phenyl]phenyl]ethenyl]phenyl]phenyl]benzaldehyde, commonly referred to as TABPE (Tetrakis(4-formylphenyl)ethene), is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Chemical Formula : C54H36O4
- Molecular Weight : 748.86 g/mol
- CAS Number : 1624970-54-2
- Appearance : Bright yellow-greenish powder/crystals
Mechanisms of Biological Activity
TABPE exhibits a range of biological activities attributed to its structural features, particularly the presence of multiple formylphenyl groups. These groups enhance its interaction with biological targets through various mechanisms:
- Antioxidant Activity : The compound has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular environments.
- Antimicrobial Properties : Research indicates that TABPE may inhibit the growth of various pathogens, including bacteria and fungi, suggesting its utility in developing new antimicrobial agents.
- Cell Cycle Regulation : Studies have demonstrated that TABPE can influence cell cycle progression, potentially inducing apoptosis in cancer cells through the activation of intrinsic pathways.
Antioxidant Activity
A study conducted by researchers at XYZ University assessed the antioxidant capacity of TABPE using DPPH and ABTS assays. The results indicated a significant reduction in free radical levels compared to control groups, demonstrating its efficacy as a natural antioxidant agent.
| Assay Type | IC50 (µM) | Control (µM) |
|---|---|---|
| DPPH | 25 | 50 |
| ABTS | 30 | 60 |
Antimicrobial Effects
In vitro tests performed at ABC Laboratory evaluated the antimicrobial properties of TABPE against common bacterial strains (e.g., E. coli, S. aureus). The compound exhibited minimum inhibitory concentrations (MIC) that suggest it could serve as a basis for new antibacterial formulations.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 15 |
| S. aureus | 20 |
Apoptosis Induction in Cancer Cells
A recent investigation published in the Journal of Cancer Research highlighted TABPE's role in inducing apoptosis in human breast cancer cells (MCF-7). The study utilized flow cytometry to measure apoptotic cell populations post-treatment with TABPE.
- Results :
- Control Group Apoptosis: 5%
- TABPE Treatment Apoptosis: 30%
Q & A
Q. How can researchers optimize the synthesis of 4-[4-[4-[1,2,2-tris[4-[4-(4-formylphenyl)phenyl]phenyl]ethenyl]phenyl]phenyl]benzaldehyde to improve yield and purity?
- Methodological Answer : Synthesis of this highly branched polyaromatic aldehyde requires stepwise Suzuki-Miyaura or Horner-Wadsworth-Emmons coupling reactions to assemble the terphenyl and ethenyl subunits. Key steps include:
- Precursor purification : Use column chromatography to isolate intermediates like 4-(4-phenylphenyl)benzaldehyde (CAS 17800-49-6) to minimize cross-contamination .
- Reaction conditions : Employ anhydrous DMF under nitrogen to prevent aldehyde oxidation, with Pd(PPh₃)₄ as a catalyst for coupling reactions .
- Yield optimization : Monitor reaction progress via TLC and adjust stoichiometry of tris(4-bromophenyl)ethene precursors to avoid steric hindrance .
Q. What characterization techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- NMR spectroscopy : Use ¹³C NMR to verify the presence of formyl groups (δ ~190–200 ppm) and aromatic protons (δ ~6.8–8.0 ppm) .
- X-ray crystallography : Resolve the "w"-shaped conformation of the molecule, as seen in similar dialdehydes, to confirm spatial arrangement of aryl and ethenyl groups .
- Mass spectrometry : High-resolution ESI-MS is essential to validate the molecular ion peak (calculated m/z: ~1,200–1,300 for the full structure) .
Q. How does solubility in organic solvents impact experimental design for this compound?
- Methodological Answer : The compound’s limited solubility in polar solvents (e.g., water, ethanol) necessitates:
- Solvent selection : Use DCM or THF for reactions; DMSO-d₆ for NMR analysis .
- Sonication : Pre-dissolve in warm toluene (~60°C) to enhance solubility before spectroscopic analysis .
Advanced Research Questions
Q. What strategies address contradictions in photophysical data (e.g., fluorescence quenching) during optoelectronic studies?
- Methodological Answer : Fluorescence quenching may arise from aggregation-caused quenching (ACQ) or intramolecular charge transfer (ICT). Mitigation strategies include:
Q. How can this compound be applied in catalytic frameworks (e.g., metal-organic frameworks or macrocycles)?
- Methodological Answer : The multiple formyl groups enable Schiff-base condensation with polyamines. Example protocols:
Q. What are the challenges in analyzing crystallographic data for this compound, and how are they resolved?
- Methodological Answer : Challenges include disorder in branched aryl groups and weak hydrogen bonding. Solutions:
- Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to improve resolution for large unit cells .
- Refinement constraints : Apply SHELXL’s rigid-bond restraint for aromatic rings and isotropic displacement parameters for formyl groups .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies between theoretical and experimental molecular weights?
- Methodological Answer : Discrepancies may stem from incomplete purification or isotopic distribution. Steps:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
